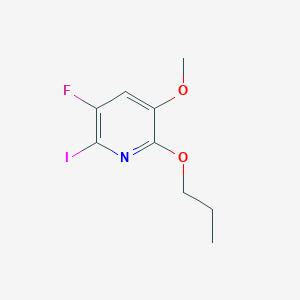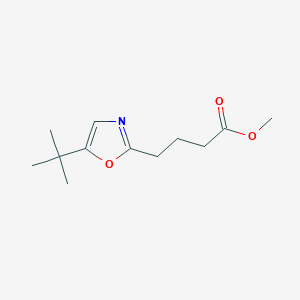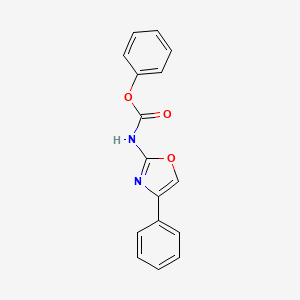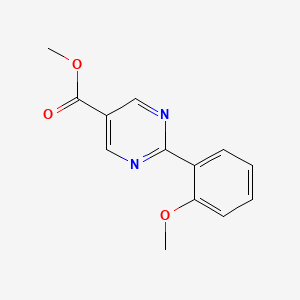
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is a heterocyclic aromatic compound that contains fluorine, iodine, methoxy, and propoxy substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes the following steps:
Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of the iodine atom at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Methoxylation: Introduction of the methoxy group at the 5-position using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Propoxylation: Introduction of the propoxy group at the 6-position using propanol and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (fluorine and iodine).
Oxidation and Reduction: The methoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Electrophilic Substitution: Iodine monochloride (ICl), N-iodosuccinimide (NIS).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: The compound can be used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Similar in structure but lacks the iodine and propoxy groups.
3-Chloro-2-fluoro-6-iodo-5-methylphenol: Contains similar halogen substituents but differs in the aromatic ring structure.
Uniqueness
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is unique due to the combination of fluorine, iodine, methoxy, and propoxy substituents on a pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11FINO2 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
3-fluoro-2-iodo-5-methoxy-6-propoxypyridine |
InChI |
InChI=1S/C9H11FINO2/c1-3-4-14-9-7(13-2)5-6(10)8(11)12-9/h5H,3-4H2,1-2H3 |
InChI Key |
XHALWWIVTPEFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1OC)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)

![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)



![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
